molecular formula C26H19N5O5 B6484418 9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-42-0

9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6484418
CAS No.: 898443-42-0
M. Wt: 481.5 g/mol
InChI Key: XKQVAZUQSMONIT-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core modified with a carboxamide group at position 4. Key structural features include:

  • Position 9: A 2H-1,3-benzodioxol-5-yl group, a cyclic ether known for enhancing metabolic stability and influencing lipophilicity.
  • Position 2: A 4-(benzyloxy)phenyl substituent, contributing steric bulk and lipophilicity, which may impact membrane permeability and receptor binding.
  • Position 8: An oxo group, forming an 8-oxo-8,9-dihydro-7H-purine scaffold, a motif associated with kinase inhibition and adenosine receptor modulation.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O5/c27-23(32)21-22-25(31(26(33)29-22)17-8-11-19-20(12-17)36-14-35-19)30-24(28-21)16-6-9-18(10-7-16)34-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQVAZUQSMONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methyl Group (G417-0446): Less bulky than benzyloxy, possibly improving solubility but reducing hydrophobic interactions in binding pockets. Hydroxy/Methoxy (): Polar groups increase solubility and hydrogen-bonding capacity, which may enhance target affinity but limit blood-brain barrier penetration. Trifluoromethoxy (1022155-35-6): Electron-withdrawing and highly lipophilic, likely improving metabolic stability and receptor-binding kinetics .

Position 9 Variations: Benzodioxol (Target, G417-0446, ): Provides metabolic stability due to the cyclic ether structure. Methoxyphenyl (1022155-73-2): A balance of lipophilicity and moderate polarity, favoring solubility and moderate receptor interactions .

Core Modifications :

  • The carboxamide at position 6 is conserved across analogs, suggesting its critical role in hydrogen-bonding interactions with biological targets.

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